molecular formula C13H13NO B12891061 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-54-3

1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12891061
CAS No.: 87388-54-3
M. Wt: 199.25 g/mol
InChI Key: DVMCAOCVIPMJJI-UHFFFAOYSA-N
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Description

1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the pyrrole ring. The ethanone group is attached to the nitrogen atom of the pyrrole ring, making it a ketone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methylphenylhydrazine with an α,β-unsaturated ketone under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of pyrrole derivatives with higher oxidation states.

    Reduction: Formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.

    Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.

Scientific Research Applications

1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-1H-pyrrole: Similar structure but lacks the ethanone group.

    1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups on the pyrrole ring.

    1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of a ketone group.

Uniqueness

1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both the tolyl group and the ethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

CAS No.

87388-54-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-[4-(3-methylphenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-11(6-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3

InChI Key

DVMCAOCVIPMJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC=C2C(=O)C

Origin of Product

United States

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